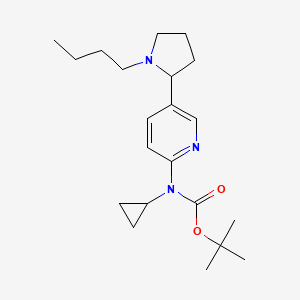
2-Cyclohexene-1-carboxylic acid, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexene-1-carboxylic acid, (S)- is an organic compound with the molecular formula C7H10O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is a derivative of cyclohexene, featuring a carboxylic acid functional group attached to the cyclohexene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Cyclohexene-1-carboxylic acid, (S)- can be synthesized through several methods. One common approach involves the hydrogenation of benzoic acid, followed by selective oxidation to introduce the carboxylic acid group. Another method includes the bromination of cyclohexanone, followed by dehydrobromination and subsequent oxidation.
Industrial Production Methods: Industrial production of 2-Cyclohexene-1-carboxylic acid, (S)- typically involves large-scale hydrogenation and oxidation processes. These methods are optimized for high yield and purity, often using catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclohexene-1-carboxylic acid, (S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert it to cyclohexane derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclohexene derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene compounds.
Aplicaciones Científicas De Investigación
2-Cyclohexene-1-carboxylic acid, (S)- is utilized in numerous scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexene-1-carboxylic acid, (S)- involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved include enzymatic catalysis and metabolic transformations.
Comparación Con Compuestos Similares
Cyclohexanecarboxylic acid: Similar structure but lacks the double bond in the ring.
Cyclohexene-1-carboxylic acid: Similar but not chiral.
Cyclohexane-1-carboxylic acid: Saturated version without the double bond.
Uniqueness: 2-Cyclohexene-1-carboxylic acid, (S)- is unique due to its chiral nature and the presence of both a double bond and a carboxylic acid group. This combination of features makes it valuable in stereoselective synthesis and chiral catalysis.
Propiedades
Número CAS |
149055-85-6 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
(1S)-cyclohex-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,8,9)/t6-/m1/s1 |
Clave InChI |
YVWBQGFBSVLPIK-ZCFIWIBFSA-N |
SMILES isomérico |
C1CC=C[C@H](C1)C(=O)O |
SMILES canónico |
C1CC=CC(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



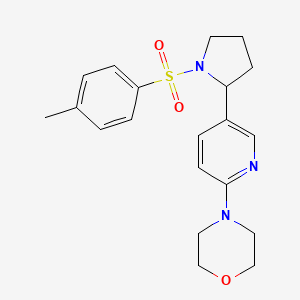

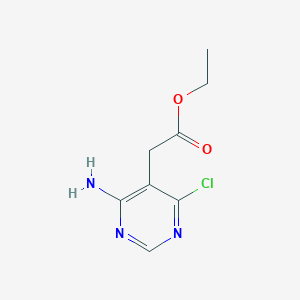
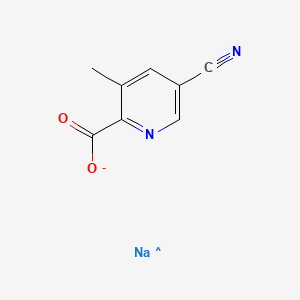


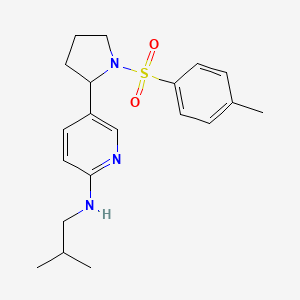


![6-Oxabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B11818933.png)
